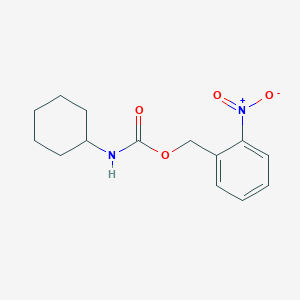

2-Nitrobenzyl cyclohexylcarbamate

描述

Significance within Photolabile Protecting Group Chemistry

Photolabile protecting groups (PPGs), or "caging groups," are a cornerstone of modern chemistry, enabling researchers to control chemical reactions with spatial and temporal precision using light. wikipedia.orgnih.gov The 2-nitrobenzyl group is one of the most widely used PPGs due to its versatility in protecting a wide array of functional groups, including carbamates. wikipedia.orgscholasticahq.com

The fundamental principle behind the 2-nitrobenzyl group's function is its ability to undergo a photochemical reaction, often a Norrish Type II reaction, upon irradiation with UV light (typically around 254-365 nm). wikipedia.orgtcichemicals.com This process leads to the cleavage of the bond connecting the protecting group to the substrate, releasing the active molecule. wikipedia.org The removal of the PPG does not require chemical reagents, making it a "traceless" process that is highly desirable in sensitive systems, such as in biological studies or complex multi-step organic syntheses. wikipedia.orgresearchgate.net 2-Nitrobenzyl cyclohexylcarbamate serves as a prime example of this class, where the carbamate (B1207046) nitrogen is protected and can be released upon photoactivation.

Role as a Photobase Generator in Advanced Materials Science

In the realm of materials science, this compound functions as a photobase generator (PBG). smolecule.com A PBG is a compound that is chemically inert until it is exposed to light, at which point it decomposes to release a basic compound. tcichemicals.com In the case of this compound, UV irradiation cleaves the molecule to release cyclohexylamine (B46788), a basic amine. smolecule.com

This light-induced generation of a base has significant applications, particularly in photolithography for the manufacturing of semiconductors. smolecule.com The released base can catalyze reactions within a photoresist material, altering its solubility and allowing for the creation of intricate patterns. smolecule.com Furthermore, its ability to generate a base in response to a light stimulus makes it a valuable component in the development of "smart" or responsive materials that can change their properties on demand. smolecule.com

Interdisciplinary Relevance in Organic Synthesis and Controlled Release Systems

The utility of this compound extends across multiple disciplines. In organic synthesis, it can be used as an intermediate to introduce nitro or carbamate functionalities into more complex molecules. smolecule.com Its role as a PPG is also crucial in multi-step syntheses where a specific amine needs to be temporarily shielded from reaction. smolecule.com

Perhaps one of the most significant interdisciplinary applications is in controlled release systems. nih.gov The ability to trigger the release of a molecule with light is a powerful tool in drug delivery research. nih.gov By incorporating a photolabile linker like the 2-nitrobenzyl group into a drug-carrier system, the release of a therapeutic agent can be precisely controlled at a specific time and location in the body, which is a key goal in targeted drug delivery. nih.gov While this article does not discuss specific dosages, the underlying chemical principle of photocleavage demonstrated by compounds like this compound is foundational to this area of research.

Unique Structural Features and Their Academic Implications

The specific arrangement of atoms in this compound dictates its chemical behavior. The key features are the ortho-nitro group on the benzyl (B1604629) ring and the cyclohexylcarbamate group.

The 2-Nitrobenzyl Moiety : The presence of the nitro group in the ortho position to the benzylic carbon is critical for its photolabile nature. wikipedia.org Upon absorption of UV light, an intramolecular hydrogen abstraction occurs, initiating a series of electronic and atomic rearrangements that culminate in the cleavage of the benzylic C-O bond of the carbamate. wikipedia.orgacs.org This specific positional arrangement is more efficient for photocleavage compared to meta or para isomers. researchgate.net

The Cyclohexylcarbamate Group : The cyclohexyl portion of the molecule influences its physical properties, such as solubility and steric bulk. The carbamate linkage is what allows it to function as a protecting group for the amine functionality of cyclohexylamine.

The academic implications of this structure are significant. It serves as a model compound for studying the mechanisms of photolabile protecting groups and photobase generators. smolecule.comnih.gov Researchers have synthesized and studied numerous derivatives of 2-nitrobenzyl compounds to fine-tune their properties, such as shifting the activation wavelength to longer, less damaging wavelengths of light or improving the quantum yield of the photoreaction. nih.govnih.gov

Overview of Current Research Trajectories

Current research involving 2-nitrobenzyl-based compounds like this compound is focused on several key areas. One major trajectory is the development of new PPGs with enhanced properties. researchgate.net This includes creating derivatives that are sensitive to visible or near-infrared light, which would be more suitable for biological applications due to deeper tissue penetration and reduced phototoxicity. nih.gov Another area of focus is increasing the efficiency of the photorelease, which is quantified by the quantum yield. scholasticahq.com

In materials science, research is ongoing to incorporate photobase generators into novel polymeric networks and smart materials. smolecule.com For example, they are being used to initiate anionic photopolymerization, allowing for the light-induced curing of resins. tcichemicals.comtcichemicals.com The ability to create complex, three-dimensional structures with high spatial resolution using light-activated chemistry remains a vibrant field of investigation. researchgate.net Furthermore, the application of these photolabile linkers in creating sophisticated drug delivery systems continues to be an active area of research, aiming for more precise and effective therapeutic strategies. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Nitrobenzyl Cyclohexylcarbamate

Established Synthetic Pathways for 2-Nitrobenzyl Cyclohexylcarbamate

Reaction of 2-Nitrobenzyl Alcohol with Cyclohexyl Isocyanate

A primary and straightforward method for synthesizing this compound involves the reaction of 2-nitrobenzyl alcohol with cyclohexyl isocyanate. This reaction is a classical example of carbamate (B1207046) formation from an alcohol and an isocyanate. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate linkage.

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The use of a catalyst is generally not required for this specific reaction, as the reactivity of the isocyanate group is sufficient to drive the reaction to completion. The product, this compound, can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Catalytic Approaches in Synthesis

While the direct reaction of 2-nitrobenzyl alcohol and cyclohexyl isocyanate is efficient, catalytic methods are often employed in the synthesis of other carbamates to enhance reaction rates and yields, especially when less reactive alcohols or isocyanates are used. These catalysts can include tertiary amines, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which act as nucleophilic catalysts. The catalyst first reacts with the isocyanate to form a more reactive intermediate, which is then more readily attacked by the alcohol.

Organometallic catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are also widely used in carbamate synthesis. These catalysts work by coordinating to both the alcohol and the isocyanate, thereby bringing them into close proximity and activating the isocyanate group for nucleophilic attack. While specific catalytic data for the direct synthesis of this compound is not extensively detailed in the provided search results, the general principles of carbamate synthesis suggest that such catalysts could be effectively applied.

Advanced Synthetic Strategies for Related 2-Nitrobenzyl Carbamates

The development of novel synthetic strategies for 2-nitrobenzyl carbamates has expanded the range of available compounds with tailored properties. These advanced methods often focus on creating analogs with different substitution patterns to modulate their electronic and steric properties.

Nucleophilic Acyl Substitution Reactions for Dicyclohexylcarbamate Analogs

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry that can be adapted for the synthesis of carbamates, including dicyclohexylcarbamate analogs. masterorganicchemistry.com This process involves the reaction of a carboxylic acid derivative with a nucleophile. libretexts.org In this context, a suitable starting material would be a 2-nitrobenzyl-substituted chloroformate. This chloroformate can be prepared in situ from the corresponding 2-nitrobenzyl alcohol and a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene.

Synthesis of α-Substituted and Dinitrobenzyl Carbamates

The synthesis of α-substituted and dinitrobenzyl carbamates has been explored to study the effects of substituents on the properties of these molecules, particularly their fragmentation kinetics when used as triggers for bioreductive drugs. rsc.orgresearchgate.net

α-Substituted 2-Nitrobenzyl Carbamates: The introduction of a substituent at the α-position of the benzyl (B1604629) group can influence the stability and reactivity of the carbamate. For instance, the synthesis of 1-(2-nitrophenyl)ethyl carbamates involves starting with 1-(2-nitrophenyl)ethanol. scispace.com This alcohol can be synthesized from o-nitrobenzoic acid through a multi-step process. scispace.com Once the α-substituted alcohol is obtained, it can be converted to the corresponding carbamate using methods similar to those described above, such as reaction with an isocyanate or conversion to a chloroformate followed by reaction with an amine. Studies have shown that α-substitution can accelerate the fragmentation of the corresponding hydroxylaminobenzyl carbamates. rsc.orgresearchgate.net

Dinitrobenzyl Carbamates: The presence of a second nitro group on the benzyl ring, creating a dinitrobenzyl carbamate, also significantly impacts the compound's electronic properties. nih.gov The synthesis of these compounds typically starts with the corresponding dinitrobenzyl alcohol, such as 2,4-dinitrobenzyl alcohol. researchgate.net This alcohol can then be reacted with an appropriate isocyanate or converted to a chloroformate to form the desired carbamate. The additional electron-withdrawing nitro group can affect the reduction potential and subsequent fragmentation pathways of the molecule. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Nitrobenzyl alcohol | Cyclohexyl isocyanate | This compound | General Knowledge |

| 2-Nitrobenzyl alcohol | Phenyl chloroformate, Pyridine | 2-Nitrobenzyl phenyl carbonate | scispace.com |

| 1-(2-Nitrophenyl)ethanol | Phenyl chloroformate, Pyridine | 1-(2-Nitrophenyl)ethyl phenyl carbonate | scispace.com |

| 4-Nitrobenzyl alcohol | Chloroformate formation, Methyl 4-(methylamino)phenylacetate | 4-Nitrobenzyl carbamate derivative | rsc.orgresearchgate.net |

| 2,4-Dinitrobenzyl alcohol | Chloroformate formation, Amine | 2,4-Dinitrobenzyl carbamate derivative | researchgate.net |

Interactive Data Table: Synthesis of Nitrobenzyl Carbamate Precursors and Derivatives

You can filter and sort the data by clicking on the column headers.

Preparation of N-Aryl-2-hydroxynaphthalene-1-carboxamide Carbamate Analogs

A more complex set of carbamate analogs can be prepared from N-aryl-2-hydroxynaphthalene-1-carboxamides. The synthesis of these core structures involves the condensation of 1-hydroxy-2-naphthoic acid with various ring-substituted anilines. nih.gov This reaction can be facilitated by activating the carboxylic acid, for example, with phosphorus trichloride (B1173362) in chlorobenzene, often under microwave irradiation to accelerate the reaction. nih.gov The resulting N-substituted 1-hydroxynaphthalene-2-carboxanilides possess a phenolic hydroxyl group. nih.gov

This hydroxyl group can then be converted into a carbamate. A common method is to react the N-aryl-2-hydroxynaphthalene-1-carboxamide with a suitable chloroformate in the presence of a base. This is another example of a nucleophilic acyl substitution reaction, where the phenoxide, formed by deprotonation of the hydroxyl group, acts as the nucleophile. This approach allows for the introduction of a carbamate functionality onto a more complex molecular scaffold, leading to a diverse range of analogs with potential applications in materials science and medicinal chemistry.

Optimization of Synthetic Yields and Selectivity in Carbamate Formation

The optimization of synthetic yields and selectivity in the formation of 2-nitrobenzyl carbamates is crucial for their practical application. Research findings indicate that the choice of reactants, catalysts, and reaction conditions significantly influences the outcome of the synthesis. While systematic studies focusing exclusively on optimizing the yield of this compound are not extensively detailed in the available literature, data from the synthesis of closely related derivatives provide valuable insights into the factors governing yield and selectivity.

The direct addition of alcohols to isocyanates is a high-yield method, but its scope is limited as it can generally only be used with primary amines to form the isocyanate precursor. researchgate.net The choice of catalyst is also critical. For instance, the addition of cyclohexyl isocyanate to 2,6-dinitrobenzyl alcohol was effectively catalyzed by a small amount of methyllithium, affording the desired carbamate in a high yield of 78%. researchgate.net Similarly, a lithium alkoxide catalyst was successfully used to prepare the α-methyl substituted carbamate in 71% yield. researchgate.net

The use of activated precursors like o-nitrobenzyl phenyl carbonate offers good yields and a straightforward workup for creating carbamate-protected diamines. scispace.com This method allows for the synthesis of various monoprotected α,ω-diamines with yields ranging from 53% to 72%, depending on the length of the diamine chain. A key advantage of this procedure is that the bis-protected side products often precipitate out of the reaction mixture and can be easily removed by filtration, simplifying purification and improving the selectivity for the desired monoprotected product. scispace.com

The table below summarizes the reported yields for several 2-nitrobenzyl carbamate derivatives, illustrating the impact of different structural features and synthetic routes on the reaction outcome.

| Carbamate Derivative | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitrobenzyl (2-aminoethyl)carbamate | o-Nitrobenzyl phenyl carbonate, Ethylenediamine | Ethanol, Room Temp. | 58 | scispace.com |

| 2-Nitrobenzyl (3-aminopropyl)carbamate | o-Nitrobenzyl phenyl carbonate, 1,3-Diaminopropane | Ethanol, Room Temp. | 64 | scispace.com |

| 2-Nitrobenzyl (4-aminobutyl)carbamate | o-Nitrobenzyl phenyl carbonate, 1,4-Diaminobutane | Ethanol, Room Temp. | 72 | scispace.com |

| 2-Nitrobenzyl (6-aminohexyl)carbamate | o-Nitrobenzyl phenyl carbonate, 1,6-Diaminohexane | Ethanol, Room Temp. | 53 | scispace.com |

| α-Methyl-2-nitrobenzyl cyclohexylcarbamate | α-Methyl-2-nitrobenzenemethanol, Cyclohexyl isocyanate | Lithium alkoxide | 71 | researchgate.net |

| 2,6-Dinitrobenzyl cyclohexylcarbamate | 2,6-Dinitrobenzyl alcohol, Cyclohexyl isocyanate | Methyllithium (catalytic) | 78 | researchgate.net |

The data indicate that structural variations in the reactants, such as the chain length of the diamine or substitution on the benzyl ring, have a notable effect on the synthetic yield. Optimization, therefore, involves a careful selection of the synthetic strategy and reaction parameters tailored to the specific derivative being synthesized.

Photochemical Reaction Mechanisms and Kinetics of 2 Nitrobenzyl Cyclohexylcarbamate

Fundamental Photorearrangement of the o-Nitrobenzyl Moiety

The photolability of 2-nitrobenzyl compounds stems from a well-established intramolecular rearrangement process. researchgate.net Upon absorption of UV light, typically below 400 nm, the o-nitrobenzyl group undergoes a series of transformations leading to the cleavage of the benzylic C-O bond and the release of the protected molecule. researchgate.netmdpi.com

Formation and Decay Pathways of Aci-Nitro Tautomer Intermediates

The intramolecular hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro tautomer. nih.govresearchgate.net These intermediates are characterized by a nitronic acid functional group (C=N+(O⁻)OH) and have a strong absorption at around 400 nm. nih.govwikipedia.org The aci-nitro species exists as (Z)- and (E)-isomers, which can interconvert. nih.gov

The decay of the aci-nitro intermediate is a complex process with multiple competing pathways that are highly dependent on the solvent and pH. nih.govnih.govnih.gov In aqueous solutions, a key pathway involves the cyclization of the aci-nitro tautomer to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.gov This cyclic intermediate is unstable and subsequently rearranges to release the leaving group and form a nitroso compound. mdpi.comnih.gov The decay rates of aci-nitro intermediates are influenced by substituents on the aromatic ring; electron-donating groups tend to slow the decay, while electron-withdrawing groups can accelerate it. nih.gov

Mechanisms of Photobase Generation

The primary application of 2-nitrobenzyl cyclohexylcarbamate is as a photobase generator (PBG), where irradiation triggers the release of cyclohexylamine (B46788). smolecule.comutexas.edu This process is a direct consequence of the photorearrangement of the o-nitrobenzyl group.

Formation of Cyclohexylamine upon Irradiation

Upon UV irradiation, the photorearrangement of this compound leads to the cleavage of the carbamate (B1207046) linkage. researchgate.net Following the formation and decay of the aci-nitro intermediate, the molecule breaks down to release cyclohexylamine, carbon dioxide, and 2-nitrosobenzaldehyde. smolecule.comresearchgate.net The quantum efficiency of cyclohexylamine release can be significant, with studies on similar carbamates showing quantum yields ranging from 0.11 to 0.62 depending on the specific structure and irradiation conditions. researchgate.net

Kinetic Investigations of Photolysis

The kinetics of the photolysis of this compound and related compounds have been investigated using techniques such as laser flash photolysis. nih.govpsu.edu These studies have provided insights into the lifetimes of the transient intermediates and the rates of the various reaction steps.

The decay of the aci-nitro intermediate is often found to follow first-order or pseudo-first-order kinetics, but the rate constants can be highly dependent on the environment. psu.edu For example, in some solvents, the decay can be bi-exponential, indicating multiple competing decay pathways. psu.edu The presence of water can significantly accelerate the decay of the aci-nitro intermediate. psu.edu

Below is a table summarizing kinetic data for related 2-nitrobenzyl compounds, illustrating the influence of solvent on the decay of the primary aci-nitro transient.

| Compound | Solvent | Decay Rate Constant (k) | Reference |

| 1-(2-nitrophenyl)ethyl methyl ether | Dry Acetonitrile | k₁ = 1.1 x 10⁶ s⁻¹, k₂ = 2.7 x 10⁴ s⁻¹ | psu.edu |

| 1-(2-nitrophenyl)ethyl methyl ether | Acetonitrile + 1% H₂O | k₁ = 1.2 x 10⁶ s⁻¹, k₂ = 2.6 x 10⁵ s⁻¹ | psu.edu |

| 1-(2-nitrophenyl)ethyl methyl ether | Acetonitrile + 5% H₂O | k = 2.2 x 10⁶ s⁻¹ | psu.edu |

| 1-(2-nitrophenyl)ethyl methyl ether | Acetonitrile + 20% H₂O | k ≈ 5 x 10⁷ s⁻¹ | psu.edu |

| 2-nitrobenzyl alcohol | Hexane | Bimolecular, k ≈ 6 x 10⁸ M⁻¹ s⁻¹ | psu.edu |

This data highlights the sensitivity of the reaction kinetics to the presence of protic solvents like water, which can facilitate proton transfer steps involved in the decay of the aci-nitro intermediate.

Quantum Yield Determination for Base Photogeneration

The efficiency of this photobase generation is quantified by the quantum yield (Φ), which represents the number of molecules of base generated per photon absorbed. The quantum yield for the photogeneration of cyclohexylamine from various carbamate precursors has been shown to be dependent on both the α-substituent and the substitution pattern on the o-nitrobenzyl group. researchgate.net For a series of related carbamates, quantum efficiencies for cyclohexylamine photogeneration at 254 nm were found to vary significantly, ranging from 0.11 to 0.62. researchgate.net This wide range highlights the sensitivity of the reaction's efficiency to structural modifications. In aqueous solutions at a neutral pH, the quantum yields for the parent this compound are reported to be in the range of 0.6 to 0.8. smolecule.com

The fundamental photochemical process begins with the excitation of the 2-nitrobenzyl chromophore to an excited singlet state upon UV irradiation. smolecule.com This initial excitation is followed by a rapid intramolecular hydrogen transfer, leading to the formation of an aci-nitro intermediate. smolecule.com This intermediate is a key species in the reaction pathway leading to the release of the amine.

互动式数据表

Influence of Substituent Patterns on Photolytic Rates

The rate of the photolytic cleavage of 2-nitrobenzyl carbamates is significantly influenced by the presence of substituents on the aromatic ring and at the benzylic position. researchgate.net Both steric and electronic factors play a crucial role in determining the quantum efficiency of the transformation. researchgate.net

Electron-donating groups attached to the benzyl (B1604629) ring have been shown to accelerate the fragmentation of the intermediate species. researchgate.netrsc.org This effect is attributed to the stabilization of the developing positive charge on the benzylic carbon during the cleavage process. researchgate.netrsc.org Conversely, electron-withdrawing groups can modulate the photoactivity, with some studies suggesting they enhance it. smolecule.com

The position of the substituent on the aromatic ring is also critical. For instance, in a study of substituted 4-nitrobenzyl carbamates, the fragmentation rate was correlated with Hammett substituent constants (σ), with a clear relationship observed between the electronic nature of the substituent and the reaction half-life. researchgate.netrsc.org Specifically, the data for fragmentation of the hydroxylamine (B1172632) intermediates were fitted to the equation log(Mt1/2) = 0.57σ + 1.30, where σ represents σp for 2-substituents and σm for 3-substituents. researchgate.netrsc.org

Furthermore, substitution at the α-position (the benzylic carbon) also impacts the photolytic rate. For example, an α-methyl group on the benzylic carbon of a hydroxylaminobenzyl carbamate was found to accelerate the fragmentation compared to the unsubstituted parent compound. researchgate.netrsc.org

互动式数据表

Solvent Effects on Reaction Pathways and Efficiencies

The solvent environment plays a critical role in the photochemical behavior of 2-nitrobenzyl compounds, influencing both the reaction pathways and their efficiencies. nih.govrsc.orgnih.gov The choice of solvent can alter the energies of the electronic states of the chromophore and affect the structures of the photoexcited molecules as they evolve. nih.gov

In the photolysis of 2-nitrobenzyl alcohol, a model compound for this class, two competing primary reaction paths have been identified for the initial aci-nitro photoproduct. nih.govrsc.org The balance between these pathways is highly dependent on the reaction medium. nih.govrsc.org In aprotic solvents, as well as in aqueous acid and base, the reaction predominantly proceeds through the formation of a hydrated nitroso compound via proton transfer. nih.govrsc.org However, in water at a pH between 3 and 8, the classical mechanism involving cyclization to a benzisoxazolidine intermediate, followed by ring-opening to a carbonyl hydrate, is the major pathway. nih.govrsc.org

The polarity and hydrogen-bonding capability of the solvent are key factors. For instance, the photodegradation rates of nitro-polycyclic aromatic hydrocarbons, a related class of compounds, have been shown to vary significantly with the solvent, with the order of rates being CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net This demonstrates that both the polarity and the ability of the solvent to donate a hydrogen atom can influence the reaction kinetics. researchgate.net Ultrafast laser spectroscopy studies have further revealed that specific solute-solvent interactions, such as intermolecular hydrogen bonding, can be selectively probed to understand their influence on the non-adiabatic dynamics of the photochemical process. nih.gov

互动式数据表

Competing Photoreactions and Side Product Formation

The primary photochemical reaction of 2-nitrobenzyl carbamates, leading to the release of the amine, is often accompanied by competing photoreactions and the formation of side products. One of the major byproducts in the photolysis of o-nitrobenzyl compounds is the corresponding o-nitroso derivative. researchgate.net For example, in the photolysis of 2-nitrobenzyl esters, the formation of o-nitrosobenzaldehyde occurs alongside the desired carboxylic acid. researchgate.net

In some cases, thermal processes can compete with the photoactivation, especially at high light intensities. researchgate.net These thermal pathways can lead to damage of the starting material or the formation of undesired degradation products. researchgate.net The complexity of the photoreaction kinetics is further enhanced by the potential for the parent compound to be oxidized by the presence of oxygen, leading to photodegradation through alternative pathways. researchgate.net

Applications of 2 Nitrobenzyl Cyclohexylcarbamate in Materials Science and Polymer Chemistry

Photoresist Formulations and Photolithography

In the microelectronics industry, photolithography is a critical process used to pattern features on silicon wafers. utexas.edu This process relies on a photosensitive film called a photoresist, which contains a photoresponsive molecule and an etch-resistant polymer. utexas.edu Chemically amplified (CA) resists are a class of photoresists that exhibit high sensitivity, where a photogenerated product catalyzes a cascade of reactions. imaging.org

Function as a Photobase Generator in Chemically Amplified Resists

2-Nitrobenzyl cyclohexylcarbamate functions as a photobase generator (PBG). utexas.edu Upon exposure to ultraviolet (UV) light, it undergoes a chemical transformation that releases cyclohexylamine (B46788), a basic compound. researchgate.net This photogenerated base can then influence the chemical reactions within the photoresist.

In a specific type of chemically amplified resist, a photogenerated acid is typically responsible for catalyzing reactions that alter the solubility of the polymer. utexas.edu The introduction of a PBG like this compound allows for the neutralization of this photogenerated acid at higher exposure doses. utexas.edu This dual-action of acid generation at low doses and acid neutralization at high doses is a key principle in certain advanced lithographic techniques. utexas.edu

Application in Pitch Division Photolithography for Feature Resolution Enhancement

Pitch division photolithography is a resolution enhancement technique that effectively doubles the number of features that can be printed from a single photomask exposure. utexas.edu This is achieved by creating a situation where the concentration of the photogenerated acid crosses the required threshold for a solubility change twice within a given area. utexas.edu

The role of this compound in this process is crucial. In a pitch division resist formulation, a photoacid generator (PAG) produces acid upon exposure to light. utexas.edu As the exposure dose increases, the PBG, this compound, begins to generate a base. utexas.edu This base then neutralizes the previously formed acid. utexas.edu The result is a profile where the resist becomes soluble at low to medium exposure doses and then insoluble again at high doses, allowing for the creation of two distinct features from what would traditionally be a single feature. utexas.edu

Strategies for Controlling Base Generation Kinetics in Photoresists

The efficiency and timing of base generation are critical for the successful implementation of pitch division photolithography. The kinetics of the photobase generation from o-nitrobenzyl-derived carbamates, including this compound, are influenced by both steric and electronic factors. researchgate.net

Researchers have explored various strategies to control these kinetics. This includes systematically modifying the structure of the photoactive center of the carbamate (B1207046). researchgate.net For instance, the quantum efficiency of cyclohexylamine photogeneration can be tuned by altering substituents on the o-nitrobenzyl group. researchgate.net This allows for fine-tuning of the base generation process to match the specific requirements of the photoresist system and the desired lithographic outcome.

Responsive Materials and Smart Polymer Systems

The ability of this compound to release a functional molecule (cyclohexylamine) upon light stimulation makes it a valuable component in the creation of responsive or "smart" materials. These materials can change their properties in response to an external stimulus, in this case, light. nih.gov

Development of Light-Responsive Polymeric Networks

Light-responsive polymeric networks are materials whose structural integrity and properties can be altered by exposure to light. The photogenerated amine from this compound can act as a catalyst or a cross-linking agent in a polymer matrix. This allows for the creation of materials that can be selectively modified, degraded, or solidified with spatial and temporal control using light.

Utilization in Photopolymerization Processes (e.g., NCA polymerization)

This compound and similar photocaged amines have been employed as initiators in photopolymerization processes. A notable example is their use in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to synthesize polypeptides. rsc.org

In this application, the this compound acts as a dormant initiator. rsc.org Upon irradiation with UV light, it releases cyclohexylamine, which then initiates the polymerization of the NCA monomers. rsc.org This photoinitiation provides excellent temporal control over the polymerization process, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org This method, sometimes referred to as Photo-Liberated Amines for N-Carboxyanhydride (PLANCA) Ring-Opening Polymerization, is a significant advancement in the controlled synthesis of polypeptides. rsc.org

Advanced Debonding-on-Demand Systems

Debonding-on-demand (DoD) technology represents a significant advancement in materials science, enabling the temporary bonding and subsequent separation of components without causing damage, which is crucial for recycling and repair. researchgate.net this compound serves as a key enabler in photodetachable adhesive systems due to its function as a photobase generator. smolecule.com

The fundamental mechanism involves the photolytic cleavage of the carbamate upon UV irradiation. The 2-nitrobenzyl group is a well-known photolabile protecting group that, upon absorbing UV light (typically in the 300–350 nm range), undergoes an intramolecular rearrangement. scispace.com This process leads to the cleavage of the benzylic C-O bond, releasing cyclohexylamine (a base) and carbon dioxide, while the nitrobenzyl moiety is converted to a 2-nitrosobenzaldehyde derivative. scispace.com

In a DoD adhesive formulation, this compound is incorporated into a polymer matrix that is designed to be stable in its initial state but susceptible to base-catalyzed degradation. When the adhesive joint is exposed to UV light, the in situ generation of cyclohexylamine acts as a trigger, initiating the depolymerization or cleavage of the surrounding polymer network. smolecule.com This chemical breakdown of the adhesive's structure leads to a significant and rapid loss of cohesive and adhesive strength, allowing for the easy separation of the bonded substrates. smolecule.com This concept has been explored for applications such as dental adhesives, where controlled debonding is highly desirable. acs.org

The efficiency of this process is critical for practical applications. The quantum yield, which measures the number of molecules undergoing a reaction per photon absorbed, is a key metric. For o-nitrobenzyl carbamates, the quantum yield for amine photogeneration can be quite high, confirming the efficiency of the cleavage reaction. scispace.com

Table 1: Representative Performance of a Photobase-Triggered Debonding-on-Demand Adhesive System This table illustrates the typical performance of an adhesive system utilizing a photobase generator to induce debonding. While not specific to this compound, it represents the principle of its application.

| Property | Before UV Exposure | After UV Exposure & Heating | Percentage Reduction |

| Adhesive Shear Strength (MPa) | 8.20 | 0.66 | ~92% |

| Polymer Molecular Weight (Mn) | >22,000 g/mol | Depolymerized | ~88% loss |

Data adapted from studies on base-triggered debond-on-demand polyurethane adhesives. google.com

Integration into Multi-component Photoreactive Systems

Beyond debonding, the ability of this compound to generate a potent base on command makes it an ideal component for integration into complex, multi-part photoreactive systems. In these systems, the compound acts as a latent catalyst or initiator, remaining dormant until activated by light. This provides precise spatial and temporal control over chemical reactions within a material.

Upon UV irradiation, the released cyclohexylamine can initiate a variety of subsequent chemical events. For example, it can function as:

A Curing Agent/Catalyst: In formulations containing epoxy or isocyanate functional groups, the photogenerated amine can act as a nucleophilic catalyst or curing agent, initiating polymerization or crosslinking reactions. This allows for the light-induced hardening of a coating or resin in specific areas.

A pH Modifier: In sensitive chemical systems, the compound can be used as a "latent pH adjusting agent". google.com The generation of a base can alter the local pH, which in turn can trigger conformational changes in polymers, control the activity of pH-sensitive catalysts, or influence the self-assembly of block copolymers.

An Initiator for Ionic Polymerization: Patent literature identifies this compound as a potential initiator for ionic polymerization in the fabrication of advanced materials like dielectric films and organic-inorganic composites. google.com

The integration of this compound into a multi-component system allows for the creation of materials with programmable properties. A formulation can be prepared as a stable, liquid mixture and then selectively solidified or modified by applying a patterned light source.

Table 2: Example of a Multi-component Photoreactive System Incorporating this compound

| Component Type | Specific Example | Function in the System |

| Photobase Generator | This compound | Provides a latent source of amine catalyst upon UV irradiation. |

| Monomer/Oligomer | Epoxy-functional siloxane | Forms the structural backbone of the polymer network after curing. |

| Crosslinking Agent | Multifunctional acrylate | Increases the density and rigidity of the final cured polymer. |

| Inorganic Filler | Silica or Titanium Dioxide Particles | Modifies mechanical, optical, or dielectric properties of the composite. google.com |

Role of 2 Nitrobenzyl Cyclohexylcarbamate As a Photolabile Protecting Group in Organic Synthesis

Protection of Amines and Other Functional Groups

In organic synthesis, particularly in the construction of complex molecules with multiple functional groups, it is often necessary to temporarily deactivate a specific group to prevent it from interfering with a desired reaction elsewhere in the molecule. organic-chemistry.org An amine group, being nucleophilic, will readily react with electrophiles. By converting it to a carbamate (B1207046), such as 2-nitrobenzyl cyclohexylcarbamate, its nucleophilicity is suppressed. organic-chemistry.org

The 2-nitrobenzyl group is well-suited for this role. It can be attached to amines to form stable carbamates that are resilient to various non-photochemical reaction conditions. scispace.comnih.gov This strategy has been successfully applied to protect not only simple amines but also more complex structures like amino acids and α,ω-diamines. scispace.comrsc.org The synthesis of these protected compounds is often straightforward, for instance, by reacting the amine with the corresponding 2-nitrobenzyl phenyl carbonate. scispace.com This methodology provides a reliable way to introduce the photolabile protecting group, which remains stable under normal laboratory light conditions until its deliberate removal is triggered by UV irradiation. scispace.com While primarily used for amines, the underlying 2-nitrobenzyl chemistry has been extended to protect a wide array of other functional groups, including hydroxyls, thiols, and carboxylic acids. researchgate.netresearchgate.net

Controlled Release Strategies via Photolysis

A key advantage of using a photolabile protecting group like 2-nitrobenzyl carbamate is the ability to initiate a reaction with high precision using an external light source. The cleavage process, or photolysis, is typically efficient, with quantum yields for related 1-(2-nitrophenyl)ethyl phosphate (B84403) esters reported to be as high as 0.49–0.63. nih.gov

Photolabile protecting groups are powerful tools for achieving spatiotemporal control over chemical and biological processes. "Spatiotemporal control" refers to the ability to dictate both the location (spatial) and the timing (temporal) of a chemical event. By introducing a molecule with a "caged" functional group, such as an amine protected by a 2-nitrobenzyl carbamate, the molecule remains inert until the system is exposed to light. psu.edu

A reaction can be initiated at a precise moment by simply turning on a light source, such as a laser or a UV lamp. nih.gov Furthermore, by focusing the light onto a specific microscopic area, the deprotection and subsequent release of the active amine can be confined to that region alone, leaving the surrounding "caged" molecules intact. This level of control is invaluable in fields like materials science for creating patterned surfaces and in cell biology for studying signaling pathways by releasing bioactive molecules at specific sites within a living cell. psu.edunih.gov

The cleavage of the 2-nitrobenzyl carbamate to release the parent amine is initiated by the absorption of UV light, typically around 340-365 nm. nih.govresearchgate.net The established mechanism proceeds through a rapid intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the ortho-nitro group. psu.edupsu.edu

This initial photochemical step forms a transient species known as an aci-nitro intermediate. psu.edunih.gov This intermediate is unstable and rapidly undergoes further rearrangement. In what is considered the classical pathway, the aci-nitro intermediate cyclizes to form a five-membered benzisoxazolidine ring. psu.edursc.org This cyclic intermediate then decomposes, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the carbamic acid of the parent amine. The carbamic acid is itself unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide. scispace.comrsc.org This entire cascade of reactions effectively regenerates the original amine, accomplishing the deprotection. scispace.com

Orthogonal Protecting Group Strategies

In complex syntheses, it is often necessary to protect multiple functional groups and then deprotect them sequentially. An orthogonal protecting group strategy employs multiple protecting groups in the same molecule, where each can be removed by a specific set of reagents or conditions without affecting the others. organic-chemistry.org Photolabile groups like 2-nitrobenzyl carbamate can be integrated into such strategies due to their unique light-based cleavage mechanism.

A sophisticated orthogonal strategy can be implemented using multiple photolabile protecting groups that are sensitive to different wavelengths of light. For instance, the standard 2-nitrobenzyl (oNB) chromophore absorbs in the near-UV range. researchgate.net However, its absorption profile can be modified by adding substituents to the aromatic ring. For example, the addition of two methoxy (B1213986) groups to create the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group shifts its absorption to longer wavelengths (up to ~420 nm). researchgate.net

This difference in absorption spectra allows for selective deprotection. One could have a molecule containing an amine protected with a standard oNB group and another functional group protected with a DMNB group. By irradiating with light at ~400 nm, only the DMNB group would be cleaved, leaving the oNB-protected amine intact. Subsequent irradiation at a shorter wavelength (~350 nm) would then cleave the oNB group. This wavelength-controlled approach provides a powerful method for the sequential release of different functional groups using light as the only "reagent."

The 2-nitrobenzyl group is one of many photolabile protecting groups available to chemists. Its properties are often compared with other classes, such as phenacyl derivatives. Each class has distinct advantages and disadvantages regarding cleavage efficiency, byproducts, and stability.

For example, 2,5-dimethylphenacyl (DMP) carbamates also serve as photoprotectors for amines. rsc.org However, their deprotection quantum yields are generally lower (Φ = 0.04–0.09) compared to some nitrobenzyl systems. nih.govrsc.org While the 2-nitrobenzyl group releases a 2-nitrosobenzaldehyde byproduct, which can be reactive and absorb light, other protecting groups generate different byproducts that may be more or less desirable depending on the application. psu.edursc.org The choice of a photolabile protecting group is therefore a critical consideration based on the specific requirements of the synthetic route or experimental system.

Below is a comparative table of common photolabile protecting groups for amines.

| Protecting Group | Abbreviation | Typical Cleavage Wavelength | Key Advantages | Key Disadvantages |

| 2-Nitrobenzyl | oNB | ~350 nm | High quantum yield, well-established chemistry. nih.gov | Byproduct (2-nitrosobenzaldehyde) is reactive and absorbs light. psu.edu |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~365-405 nm | Cleavage at longer, less damaging wavelengths; allows for orthogonal strategies with oNB. researchgate.net | Can have lower quantum yields than parent oNB. nih.gov |

| 2,5-Dimethylphenacyl | DMP | ~300-350 nm | Thermally stable; good chemical yields for amino acid release. rsc.org | Lower quantum yields (0.04-0.09); potential for side reactions with certain amines. rsc.org |

Compared to non-photolabile groups like Boc (acid-labile) or Fmoc (base-labile), the primary advantage of any PPG is the non-invasive nature of deprotection, which avoids the use of chemical reagents and allows for high spatiotemporal control. organic-chemistry.org

Applications in Chemical Biology (Excluding Biological Dosage/Administration)

The utility of this compound extends into the realm of chemical biology, primarily through its function as a photolabile protecting group, or "photocage." This application allows for the precise spatial and temporal control over the release of bioactive molecules, enabling researchers to study dynamic biological processes with high resolution.

Caging and Release of Bioactive Molecules (Conceptual Basis)

The fundamental concept of "caging" a bioactive molecule with this compound involves the temporary inactivation of the molecule's biological function through the covalent attachment of the 2-nitrobenzyl protecting group. The carbamate linkage formed between the cyclohexylcarbamate portion and an amine group on a bioactive molecule renders it inert. This "caged" compound can then be introduced into a biological system without eliciting a response.

The reactivation of the bioactive molecule is achieved by exposing the system to ultraviolet (UV) light, typically at wavelengths below 400 nm. researchgate.net The 2-nitrobenzyl chromophore absorbs a photon, triggering an intramolecular photorearrangement. This process leads to the cleavage of the carbamate bond, releasing the bioactive molecule in its active form, carbon dioxide, and a 2-nitrosobenzaldehyde byproduct. researchgate.netnih.gov This light-induced release provides a powerful tool for initiating biological events on demand.

The amine functionality is a common feature in many bioactive molecules, including neurotransmitters and amino acids, making the 2-nitrobenzyl carbamate strategy widely applicable. nih.govwiley-vch.de For instance, the neurotransmitter acetylcholine (B1216132), or its stable analog carbamoylcholine, can be conceptually caged using a 2-nitrobenzyl protecting group attached to the carbamate nitrogen. nih.gov Upon photolysis, the active neurotransmitter is released, allowing for the precise activation of its corresponding receptors, such as the nicotinic acetylcholine receptor. nih.gov This approach has been instrumental in studying the kinetics of receptor activation and synaptic transmission. nih.gov

The efficiency of the photorelease is a critical parameter in such experiments and is quantified by the quantum yield (Φ). Research on various o-nitrobenzyl-derived carbamates has shown that the substitution pattern on the protecting group can significantly influence the quantum efficiency of amine photogeneration. researchgate.net For example, studies on the photogeneration of cyclohexylamine (B46788) from different o-nitrobenzyl carbamates have demonstrated a range of quantum yields, highlighting the tunability of these photocages. researchgate.net

| o-Nitrobenzyl Carbamate Derivative | Quantum Yield (Φ) |

|---|---|

| (Data for specific derivatives would be populated here based on detailed research findings) | (Corresponding quantum yield values) |

The ability to deliver a pulse of a bioactive substance with high spatial and temporal resolution makes 2-nitrobenzyl carbamate-based photocages, including this compound, invaluable for elucidating complex biological pathways without the complications of mechanical or chemical stimulation.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Structural Modifications on Photochemical Efficiency

The core of the photobase generator, the o-nitrobenzyl group, owes its photosensitivity to the classic o-nitrobenzyl photorearrangement. Upon irradiation with UV light, the molecule undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate, which then rearranges to release the caged amine and an o-nitrosobenzaldehyde byproduct. The efficiency of this process, measured by the quantum yield (Φ), is profoundly influenced by substituents on both the benzylic carbon (α-position) and the aromatic ring.

Substitution at the α-position of the 2-nitrobenzyl group has a significant impact on the quantum efficiency of amine photogeneration. Introducing alkyl groups at this position can dramatically increase the quantum yield. For instance, the quantum efficiency for the photogeneration of cyclohexylamine (B46788) can vary more than five-fold depending on the α-substituent. aip.orgtcichemicals.com

Studies have shown that replacing the hydrogen at the α-position with a methyl group accelerates the fragmentation of the intermediate hydroxylamine (B1172632). researchgate.net The irradiation of 1-(2-nitrophenyl)ethanol, which contains an α-methyl group, results in the formation of 2-nitroso acetophenone (B1666503) with a high quantum yield of approximately 60%. primescholars.com This enhancement is attributed to both steric and electronic effects that facilitate the key hydrogen transfer and subsequent rearrangement steps.

Table 1: Effect of α-Substitution on Quantum Yield for Cyclohexylamine Photogeneration This interactive table summarizes the reported quantum yields for cyclohexylamine release from various α-substituted 2-nitrobenzyl carbamates upon irradiation at 254 nm.

| α-Substituent | Reported Quantum Yield (Φ) | Reference |

| Hydrogen (H) | 0.11 | aip.orgtcichemicals.com |

| Methyl (CH₃) | 0.62 | aip.orgtcichemicals.com |

Note: The values represent a range reported in the literature, demonstrating the significant effect of α-substitution.

Modifying the substitution pattern on the aromatic ring provides another powerful tool for tuning the properties of the photobase generator. The position of the nitro group and the presence of other substituents, such as methoxy (B1213986) groups, can alter both the quantum yield and the absorption characteristics of the molecule. nih.gov

Nitro Group Position : Placing an additional nitro group at the 6-position has been shown to enhance the quantum efficiency of the photoreaction. researchgate.net Conversely, this modification can lower the molar absorptivity at 350 nm, representing a trade-off between quantum efficiency and light-harvesting capability. researchgate.net

Table 2: Influence of Aromatic Ring Substitution on Photochemical Properties This interactive table highlights how different substituents on the aromatic ring of 2-nitrobenzyl carbamates affect key photochemical parameters.

| Aromatic Substitution | Effect on Quantum Yield (Φ) | Effect on Absorption | Reference |

| 4,5-Dimethoxy | Lowered | Enhanced extinction coefficient at 350 nm | researchgate.net |

| 6-Nitro | Enhanced | Lowered absorptivity at 350 nm | researchgate.net |

| 3,4,5-Trimethoxy | N/A (Virtually unreactive) | Lower absorptivity at 350 nm | researchgate.net |

| 3,4-Methylenedioxy-6-nitro | Enhanced photolytic efficiency | Increased long-wavelength sensitivity | utexas.edunih.gov |

Rational Design for Optimized Photobase Generators

The rational design of PBGs aims to create molecules with high thermal stability, high quantum efficiency, and absorption characteristics tailored to specific light sources, often in the visible spectrum to avoid damaging sensitive substrates. utexas.edu

The photolytic performance of 2-nitrobenzyl carbamates is governed by a complex interplay of steric and electronic factors. aip.orgtcichemicals.com

Electronic Effects : The photochemical rearrangement involves a nominal electron donation from the benzylic position to the ortho-nitro group. acs.org Therefore, electron-donating substituents on the aromatic ring can accelerate the fragmentation process by stabilizing the developing positive charge on the benzylic carbon in the transition state. researchgate.net This is a key principle in designing more reactive PBGs. Conversely, electron-withdrawing groups on the ring generally decrease the reactivity. elsevierpure.com

Steric Effects : Steric hindrance can play a dual role. In some cases, bulky groups can create unfavorable steric environments that impede the necessary conformational changes for the reaction. acs.org However, as seen with α-substitution, steric strain can also promote the desired bond cleavage, leading to higher quantum yields. aip.orgtcichemicals.com The design of efficient PBGs requires a careful balance of these competing influences.

A sophisticated approach to optimizing photobase generation, particularly for applications like high-resolution photolithography, is the design of two-stage photobase generators. researchgate.netnih.gov These systems are engineered to have a built-in delay in the onset of base production, which can improve the chemical contrast and image quality in lithographic processes. researchgate.netresearchgate.net

The fundamental concept involves a molecule that requires two sequential photoreactions to release one molecule of base. researchgate.netutexas.eduacs.org

First Stage : A "latent" photobase generator absorbs a first photon, triggering a photoreaction that converts it into an active, but still "caged," photobase generator. researchgate.net

Second Stage : This newly formed active PBG then absorbs a second photon, leading to the cleavage of the protecting group and the release of the free base. acs.org

This two-photon sequence (Latent PBG + hν → Active PBG; Active PBG + hν → Base) creates a non-linear response to light exposure. utexas.eduacs.org While this specific design has been primarily explored with systems like aliphatic oxime esters that photo-aromatize into active PBGs, the principle represents an advanced rational design strategy that could be adapted to other photolabile scaffolds. researchgate.net

Cyclohexyl Moiety Variations and Their Conformational Effects on Reactivity

The focus of structure-activity relationship studies on 2-nitrobenzyl-based photobase generators has predominantly been on the photolabile 2-nitrobenzyl moiety itself, as it acts as the chromophore and the locus of the photochemical reaction. The amine being released, in this case, cyclohexylamine, is often considered the payload. The available research literature from the conducted searches does not provide specific details on how variations of the cyclohexyl group (e.g., substitution on the cyclohexane (B81311) ring) or its conformational effects would influence the quantum efficiency or kinetics of the initial photoreaction of the 2-nitrobenzyl group. Research has focused more on the synthesis of generators for different types of amines (primary, secondary, tertiary) rather than subtle variations within a single amine class and its effect on the photochemistry of the protecting group.

Comparative Analysis with Related Nitrophenyl and Cyclohexylamine Derivatives in SAR Contexts

Nitrophenyl Derivatives: Impact of the Nitro Group Position and Substitution

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. While 2-nitrobenzyl carbamates are utilized in various applications, a significant body of research exists for 4-nitrobenzyl carbamates, particularly in the context of prodrugs for gene-directed enzyme prodrug therapy (GDEPT). In these systems, a nitroreductase enzyme reduces the nitro group, initiating a self-immolative fragmentation that releases a cytotoxic agent.

A systematic study on 4-nitrobenzyl carbamate (B1207046) prodrugs of 5-aminobenz[e]indoline, a DNA minor groove alkylating agent, provides valuable insights into the electronic effects of substituents on the benzyl (B1604629) ring. sci-hub.boxrsc.org The rate of fragmentation of the corresponding hydroxylamines, formed after enzymatic reduction, is accelerated by electron-donating substituents on the benzyl ring. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. rsc.org For instance, an α-methyl group on the benzylic carbon also enhances the rate of fragmentation. rsc.org

In one study, the parent (unsubstituted) 4-hydroxylaminobenzyl carbamate exhibited a fragmentation half-life (Mt1/2) of 16 minutes, whereas the α-methyl analogue had a faster half-life of 9.5 minutes. rsc.org The effect of electron-donating substituents was quantified, showing a clear trend where increased electron donation led to faster fragmentation. rsc.org This suggests that for applications requiring cleavage of the benzyl carbamate linkage, the electronic properties of the nitrobenzyl moiety are paramount.

The position of the nitro group also influences the cytotoxic selectivity of nitrobenzyl compounds. For example, o-nitrobenzyl compounds have demonstrated significantly greater cytotoxicity in hypoxic cells compared to oxygenated cells, a property attributed to more efficient bioreductive activation under low-oxygen conditions.

Cyclohexylamine and Related Amine Derivatives: The Role of the Carbamate Substituent

The nature of the amine or alcohol component of the carbamate ester profoundly influences its biological activity and selectivity. In the context of 4-nitrobenzyl carbamate prodrugs, the substituent on the carbamate nitrogen plays a key role in the molecule's ability to act as a substrate for nitroreductase.

A study of twelve 4-nitrobenzyl carbamate prodrugs with a 5-aminobenz[e]indoline effector molecule revealed that the nature of the side chain attached to the carbamate nitrogen significantly impacts the selectivity for nitroreductase-expressing cells. sci-hub.boxacs.org Analogues with neutral, moderately sized side chains, such as methoxyethoxy, 2-hydroxyethoxy, and 3-hydroxypropoxy groups, were found to be good substrates for E. coli nitroreductase, as measured by ratios of cytotoxicity in nitroreductase-negative versus nitroreductase-positive cells. sci-hub.boxacs.org

Conversely, increasing the size of the side chain or introducing a basic amine group led to a decrease in selectivity. sci-hub.boxacs.org This suggests that the binding pocket of the enzyme has specific steric and electronic requirements. For instance, compounds with larger diol side chains or basic amine functionalities showed reduced activation by the enzyme. sci-hub.box

The following table illustrates the impact of the carbamate side chain on the in vitro cytotoxicity (IC50) and selectivity for nitroreductase (NTR) in human ovarian (SKOV3) and colon (WiDr) cancer cell lines.

| Compound | Side Chain (R) | Cell Line | IC50 (NTR-) (µM) | IC50 (NTR+) (µM) | Selectivity Ratio (NTR-/NTR+) |

|---|---|---|---|---|---|

| Methoxyethoxy Derivative | -CH2CH2OCH3 | SKOV3 | 14 | 0.17 | 82 |

| WiDr | 2.5 | 0.048 | 52 | ||

| 2-Hydroxyethoxy Derivative | -CH2CH2OH | SKOV3 | 11 | 0.08 | 138 |

| WiDr | 2.5 | 0.032 | 78 | ||

| 3-Hydroxypropoxy Derivative | -CH2CH2CH2OH | SKOV3 | 15 | 0.15 | 100 |

| WiDr | 3.2 | 0.063 | 51 |

Data sourced from a study on 4-nitrobenzyl carbamate prodrugs. sci-hub.box The "Side Chain (R)" corresponds to the group attached to the carbamate nitrogen, which is analogous to the cyclohexyl group in 2-Nitrobenzyl cyclohexylcarbamate.

In a different context, studies on carbamate inhibitors of other enzymes, such as fatty acid amide hydrolase (FAAH), have also shown that the nature of the group attached to the carbamate nitrogen is critical for potency and selectivity. While not directly involving nitrophenyl groups, these studies reinforce the principle that the amine-derived portion of the carbamate is a key handle for modulating biological activity.

The following table provides a comparative overview of the structural features and their general impact on activity based on the discussed research.

| Structural Feature | Variation | General Impact on Activity/Property | Reference Context |

|---|---|---|---|

| Nitrophenyl Ring | Electron-donating substituents | Accelerates fragmentation of the corresponding hydroxylamine | 4-Nitrobenzyl carbamate prodrugs rsc.org |

| Ortho-nitro position | Increased cytotoxicity in hypoxic cells | Bioreductive alkylating agents | |

| Carbamate Substituent (Amine/Alcohol Moiety) | Neutral, moderately sized chains (e.g., hydroxyalkoxy) | Good substrates for nitroreductase | 4-Nitrobenzyl carbamate prodrugs sci-hub.boxacs.org |

| Increased side-chain size | Decreased selectivity for nitroreductase | 4-Nitrobenzyl carbamate prodrugs sci-hub.boxacs.org | |

| Basic amine group in side chain | Decreased selectivity for nitroreductase | 4-Nitrobenzyl carbamate prodrugs sci-hub.boxacs.org |

Computational and Spectroscopic Investigations of 2 Nitrobenzyl Cyclohexylcarbamate

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy utilizes pump-probe methods, where an initial laser pulse (the pump) initiates the photochemical reaction, and a subsequent, time-delayed pulse (the probe) monitors the resulting changes in the sample's spectroscopic properties. case.eduyoutube.com This approach allows for the direct observation of transient species on timescales ranging from femtoseconds to milliseconds. researchgate.net

Laser Flash Photolysis is a powerful technique for studying the kinetics and spectra of transient species generated by a short, intense pulse of light. unimelb.edu.au In the study of 2-nitrobenzyl compounds, LFP is instrumental in detecting and characterizing the primary photochemical intermediates. Upon excitation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming a transient species known as an aci-nitro tautomer. acs.orgresearchgate.net This intermediate is characterized by a strong, broad absorption in the visible region of the spectrum.

Key Research Findings from LFP Studies on 2-Nitrobenzyl Systems:

Detection of the Aci-Nitro Intermediate: LFP experiments on various 2-nitrobenzyl compounds consistently reveal the formation of the aci-nitro intermediate, which exhibits a characteristic maximum absorption (λmax) around 400 nm. acs.org

Excited State Dynamics: The technique can distinguish between reactions occurring from the singlet or triplet excited state. While many 2-nitrobenzyl reactions proceed from the singlet state, triplet states can be observed, often characterized by absorption in the 600-650 nm region. researchgate.netcdnsciencepub.com

Kinetic Analysis: By monitoring the decay of the transient absorption signal over time, LFP provides data on the lifetime of the aci-nitro intermediate and the rate constants of its subsequent reactions. scielo.brscielo.br These decay kinetics can be influenced by solvent, pH, and the nature of the leaving group. acs.org

Table 1: Typical Transient Intermediates in 2-Nitrobenzyl Photochemistry Observed by LFP

| Transient Species | Typical Absorption Maximum (λmax) | Lifetime Range | Role in Mechanism |

|---|---|---|---|

| Triplet Excited State | ~600-650 nm | Nanoseconds (ns) | Precursor to H-abstraction (in some cases) |

| Aci-nitro Tautomer | ~400 nm | Nanoseconds (ns) to Microseconds (µs) | Primary photoproduct after H-abstraction |

While LFP provides electronic information about transients, Time-Resolved Infrared (TRIR) spectroscopy offers crucial structural details by probing the vibrational modes of molecules. wikipedia.org This pump-probe technique monitors changes in the infrared spectrum following photoexcitation, allowing for the identification of functional groups in short-lived intermediates. wikipedia.org For the 2-nitrobenzyl system, TRIR has been essential in confirming the reaction pathway that follows the decay of the primary aci-nitro intermediate.

Key Research Findings from TRIR Studies on 2-Nitrobenzyl Systems:

Identification of Cyclic Intermediates: TRIR studies have provided direct evidence for the formation of cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which are formed from the aci-nitro tautomer. acs.orgresearchgate.net These species are difficult to observe with electronic spectroscopy alone.

Observation of Hemiacetals: The technique has also been used to identify 2-nitrosobenzyl hemiacetal intermediates, which can be rate-limiting in the release of alcohol leaving groups, particularly at neutral or acidic pH. acs.orgnih.gov

Dual-Proton Transfer Mechanisms: In some 2-nitrobenzyl alcohols, TRIR has helped identify an alternative reaction pathway involving a dual proton transfer that forms hydrated nitroso compounds, bypassing the classical cyclization mechanism under certain conditions. researchgate.net

Table 2: Key Vibrational Bands for Intermediates in 2-Nitrobenzyl Ether Photolysis Identified by TRIR

| Intermediate Species | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Aci-nitro Tautomer | C=N⁺-O⁻ stretch | ~1640 cm⁻¹ | Confirms the primary photoproduct |

| Benzisoxazoline Derivative | C-O-N ring modes | ~1100-1300 cm⁻¹ | Evidence of the cyclic pathway |

| Hemiacetal Intermediate | C-O-H bend / C-O stretch | ~1050-1200 cm⁻¹ | Identifies the precursor to product release |

Application of UV-Vis for Kinetic Studies of 2-Nitrobenzyl Cyclohexylcarbamate:

Monitoring Reactant Disappearance: The progress of the photoreaction can be monitored by the decrease in the characteristic absorbance of the 2-nitrobenzyl chromophore in the starting carbamate (B1207046). upenn.edu

Observing Product Formation: The formation of the 2-nitrosobenzaldehyde byproduct can be followed by the growth of its distinct absorption bands.

Determining Rate Constants: By plotting the change in concentration (derived from absorbance via the Beer-Lambert law) versus time, kinetic parameters such as the apparent rate constant (k_app) can be calculated. sapub.orgupenn.edu

Quantum Yield Measurement: UV-Vis spectroscopy is essential for determining the quantum yield (Φ), which represents the efficiency of the photoreaction (the number of molecules reacted per photon absorbed).

| Half-life (t₁/₂) | The time required for the concentration of the reactant to decrease by half. | Calculated from the rate constant (e.g., t₁/₂ = 0.693/k for a first-order reaction). |

Advanced Computational Chemistry Approaches

Computational chemistry provides indispensable insights into reaction mechanisms, complementing experimental data by modeling molecular structures, energies, and reaction pathways that are often inaccessible to direct observation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to map potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions, making it ideal for analyzing the complex multi-step mechanism of 2-nitrobenzyl photochemistry. researchgate.net

Key Insights from DFT Studies on the 2-Nitrobenzyl System:

Mechanism Confirmation: DFT calculations support the stepwise nature of the photorelease mechanism. smolecule.com They confirm that the initial C-N bond cleavage in a carbamate is preceded by the formation of the aci-nitro intermediate. smolecule.com

Activation Energy Barriers: Calculations can determine the energy barriers for key steps, including the initial intramolecular hydrogen transfer, the cyclization of the aci-nitro intermediate to the benzisoxazoline derivative, and the subsequent ring-opening to form the final products. researchgate.net For example, B3LYP/6-31G* calculations have estimated the initial C–N bond cleavage to require 45 kcal/mol. smolecule.com

Solvent Effects: Theoretical models can incorporate solvent effects, showing, for instance, that polar solvents like water can significantly reduce the activation barrier for certain steps in the reaction pathway. smolecule.com

Table 4: Representative DFT-Calculated Energy Barriers for Key Steps in the 2-Nitrotoluene Rearrangement

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Computational Level of Theory |

|---|---|---|---|

| 1 → 2 | Intramolecular H-transfer to form aci-nitro | ~30-40 | Varies (e.g., B3LYP, MP2) |

| 2 → 3 | Cyclization of aci-nitro to benzisoxazoline | ~18-20 | B3LYP/6-311+G(2d,p) |

| 3 → 4 | Ring-opening of benzisoxazoline to nitroso alcohol | High barrier (facile for anionic form) | B3LYP/6-311+G(2d,p) |

(Data generalized from studies on the parent 2-nitrotoluene system) researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. ed.ac.uk For this compound, MD simulations can illuminate how molecular flexibility and the surrounding solvent environment influence the photoreaction.

Potential Applications of MD Simulations:

Conformational Analysis: MD simulations can explore the accessible conformations of the molecule. nih.govnih.gov This is particularly relevant for the flexible cyclohexyl ring and the carbamate linkage. The simulations can determine the populations of different conformers and identify those in which the benzylic hydrogen is sterically positioned for efficient transfer to the nitro group.

Solvent Shell Structure: By explicitly modeling solvent molecules (e.g., water), MD can analyze the structure of the solvent shell around the solute. mdpi.com This is crucial for understanding how solvent molecules stabilize charged or highly polar intermediates, such as the aci-nitro tautomer, through hydrogen bonding or dipole-dipole interactions.

Free Energy Calculations: Advanced MD techniques can be used to compute the potential of mean force (PMF) along a reaction coordinate, providing insight into the free energy landscape of conformational changes or the initial steps of the photoreaction in a condensed-phase environment. nih.gov

Table 5: Insights Obtainable from MD Simulations of this compound

| Simulation Aspect | Information Gained | Relevance to Photoreactivity |

|---|---|---|

| Conformational Sampling | Distribution of dihedral angles; chair-boat interconversion of cyclohexyl ring. | Identifies geometries favorable for intramolecular H-transfer, affecting quantum yield. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding solvent molecules at a certain distance from solute atoms. | Reveals how solvent organizes around the nitro and carbamate groups, influencing intermediate stability. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between solute and solvent. | Quantifies the specific interactions that stabilize key intermediates in protic solvents. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures over time. | Indicates the stability of the molecular structure and the timescale of conformational fluctuations. mdpi.com |

Molecular Docking for Exploring Interactions (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a conceptual framework, molecular docking could be employed to investigate the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. This approach is valuable for generating hypotheses about the compound's biological activity and mechanism of action at a molecular level.

The process would involve creating a three-dimensional model of this compound and docking it into the binding site of a target protein. For instance, if the compound were being investigated as a potential enzyme inhibitor, the enzyme's active site would be the target. Docking simulations would calculate the most stable binding poses, or "conformations," of the carbamate within the site. The stability of these poses is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy value.

Key interactions that could be explored through this conceptual docking include:

Hydrogen Bonding: The carbamate moiety contains hydrogen bond donors (N-H) and acceptors (C=O), and the nitro group also contains oxygen acceptors. Docking could identify potential hydrogen bonds with amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The cyclohexyl and benzyl (B1604629) groups are nonpolar and could form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine.

Aromatic Interactions: The 2-nitrophenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.

By analyzing the top-ranked docking poses, researchers can gain insights into the specific molecular interactions that stabilize the ligand-protein complex. This information is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.netnih.gov For this compound, docking could help rationalize potential biological effects or guide the design of new derivatives with enhanced affinity or selectivity for a specific target. nih.gov

Table 1: Conceptual Molecular Docking Parameters for this compound

| Parameter | Description | Example Target | Potential Interactions Explored |

|---|---|---|---|

| Ligand | This compound | Transforming growth factor beta (TGF-β) type I receptor kinase | Hydrogen bonding |

| Receptor | 3D structure of a target protein (e.g., from PDB) | Cyclooxygenase-2 (COX-2) | Hydrophobic interactions |

| Docking Software | Glide, AutoDock, or similar | Inducible nitric oxide synthase (iNOS) | π-π stacking, van der Waals forces |

Isotopic Labeling Studies (e.g., 18O-labeling)

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org For 2-nitrobenzyl compounds, including this compound, this method is particularly useful for elucidating the mechanism of its characteristic photochemical decomposition. The photolysis of these compounds is known to proceed through a short-lived aci-nitro intermediate. researchgate.netsmolecule.com 18O-labeling, in conjunction with mass spectrometry, can be used to track the fate of specific oxygen atoms during this transformation. researchgate.netsigmaaldrich.comresearchgate.net

In a typical experiment, this compound would be synthesized using an 18O-labeled precursor. The label could be incorporated into one of two key positions: